(4S)-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one
Overview
Description
(4S)-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its applications in asymmetric synthesis, particularly in the formation of enantiomerically pure compounds. The presence of both aromatic and oxazolidinone moieties in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the oxazolidinone ring: This can be achieved through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the oxazolidinone ring.
Addition of the (4-methylphenyl)prop-2-enoyl group: This is usually done through a condensation reaction involving the corresponding acid chloride and the oxazolidinone derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantioselectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the oxazolidinone ring, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced oxazolidinone derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
(4S)-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (4S)-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by providing a chiral environment during the reaction. The molecular targets and pathways involved include interactions with various enzymes and receptors that recognize the chiral center, leading to selective reactions.
Comparison with Similar Compounds
Similar Compounds
- (4S)-3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one
- (4S)-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one
- (4S)-3-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one
Uniqueness
The uniqueness of (4S)-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one lies in its specific chiral configuration and the presence of the (4-methylphenyl)prop-2-enoyl group. This combination provides distinct steric and electronic properties, making it particularly effective as a chiral auxiliary in asymmetric synthesis.
Properties
IUPAC Name |
(4S)-3-[(E)-3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-14-7-9-15(10-8-14)11-12-18(21)20-17(13-23-19(20)22)16-5-3-2-4-6-16/h2-12,17H,13H2,1H3/b12-11+/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXSZYICVIVCPJ-FMQWLBJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N2C(COC2=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N2[C@H](COC2=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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